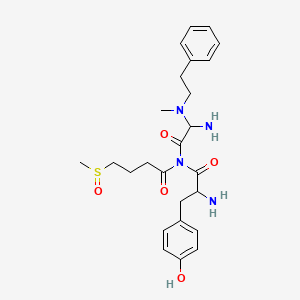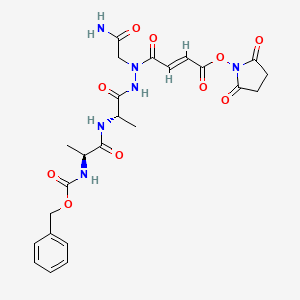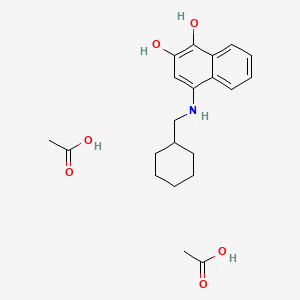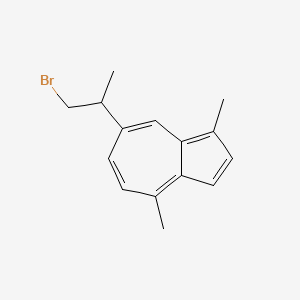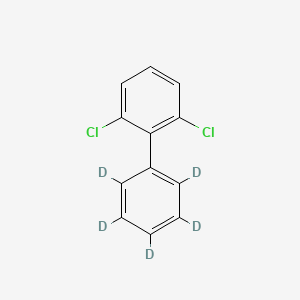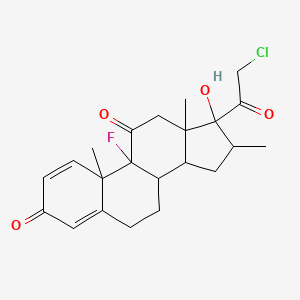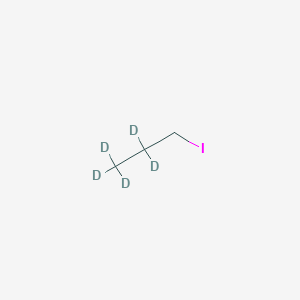
1-Iodopropane-2,2,3,3,3-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Iodopropane-2,2,3,3,3-d5 is a deuterated organic compound with the molecular formula C3H2D5I. It is a derivative of 1-iodopropane, where five hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
1-Iodopropane-2,2,3,3,3-d5 can be synthesized through several methods. One common approach involves the halogenation of deuterated propane. The reaction typically involves the use of iodine and a deuterated solvent under controlled conditions to ensure the selective substitution of hydrogen atoms with iodine.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of deuterated propane and iodine in the presence of a catalyst. The reaction is carried out in a controlled environment to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound with high isotopic purity.
化学反応の分析
Types of Reactions
1-Iodopropane-2,2,3,3,3-d5 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Elimination: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Products include deuterated alcohols, nitriles, and other substituted compounds.
Elimination: The major product is deuterated propene.
Oxidation and Reduction: Products vary depending on the specific reaction but can include deuterated alcohols, aldehydes, and alkanes.
科学的研究の応用
1-Iodopropane-2,2,3,3,3-d5 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies. Its deuterated nature allows for the study of isotope effects in chemical reactions.
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: It is used in the production of deuterated solvents and other deuterated compounds for various industrial applications.
作用機序
The mechanism by which 1-iodopropane-2,2,3,3,3-d5 exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, resulting in the formation of a new bond. In elimination reactions, the compound loses a hydrogen atom and an iodine atom to form a double bond. The presence of deuterium atoms can influence the reaction rate and mechanism due to the isotope effect.
類似化合物との比較
1-Iodopropane-2,2,3,3,3-d5 can be compared with other deuterated and non-deuterated iodopropanes:
1-Iodopropane: The non-deuterated version, which has different isotopic properties and may exhibit different reaction kinetics.
1-Iodopropane-3,3,3-d3: Another deuterated version with three deuterium atoms, which may have different applications and properties.
1-Iodopropane-2,2-d2: A deuterated version with two deuterium atoms, used in different research applications.
The uniqueness of this compound lies in its high degree of deuteration, which makes it particularly valuable for studies involving isotope effects and for applications requiring high isotopic purity.
特性
分子式 |
C3H7I |
|---|---|
分子量 |
175.02 g/mol |
IUPAC名 |
1,1,1,2,2-pentadeuterio-3-iodopropane |
InChI |
InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i1D3,2D2 |
InChIキー |
PVWOIHVRPOBWPI-ZBJDZAJPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])CI |
正規SMILES |
CCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[5-fluoro-2-(2-fluoro-3-methylsulfonylanilino)pyrimidin-4-yl]-1H-indol-7-yl]-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide](/img/structure/B15126152.png)
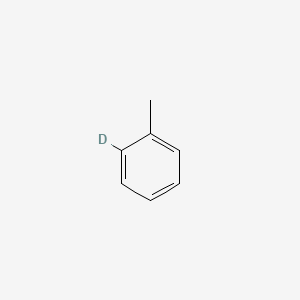
![2-[[2-[[(4S)-5-amino-4-[[(2S)-2-[[(2R)-3-[2,3-di(dodecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]ethanesulfonic acid](/img/structure/B15126156.png)
![17,17'-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one](/img/structure/B15126159.png)
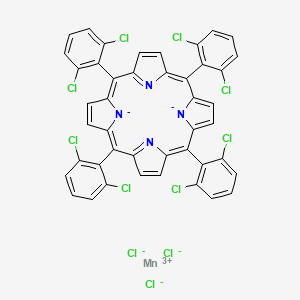
![2-[3,4-Dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol](/img/structure/B15126172.png)
![Phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt](/img/structure/B15126193.png)
